3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one
Description
3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a synthetic small molecule characterized by a dihydroquinolin-4-one core substituted with a 4-fluorobenzenesulfonyl group at position 3 and methyl groups at positions 1 and 4. The methyl groups at positions 1 and 6 contribute to steric stabilization, which may influence conformational flexibility and intermolecular interactions .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1,6-dimethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-11-3-8-15-14(9-11)17(20)16(10-19(15)2)23(21,22)13-6-4-12(18)5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRLIEYGKWGNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzenesulfonyl chloride from 4-fluorobenzenesulfonic acid and thionyl chloride.
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Sulfonylation: The final step involves the sulfonylation of the quinoline core with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group enhances the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Sulfonyl Groups
The sulfonyl group is a critical pharmacophore in this compound class. Evidence from synthetic routes (Table 1) highlights how substitutions on the benzenesulfonyl moiety alter physicochemical and biological properties:
Key Insight : The 4-fluorobenzenesulfonyl group balances electronic and steric effects, making the target compound more metabolically stable than brominated analogs and more reactive than methoxy-substituted derivatives .
Substituent Effects on the Quinolinone Core
Modifications to the dihydroquinolin-4-one core significantly impact bioactivity. Comparisons with analogs from (Table 2) demonstrate:
Key Insight : The 1,6-dimethyl configuration in the target compound optimizes steric and electronic profiles for target engagement compared to bulkier naphthoyl or flexible alkyl-chain analogs .
Influence of Alkyl Chain Length and Aroyl Modifications
Alkyl chain length and aroyl substituents directly affect pharmacokinetics. Data from (Table 3) illustrates these trends:
Key Insight : The target compound’s methyl groups avoid excessive lipophilicity associated with longer alkyl chains, striking a balance between solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
